REACTION_CXSMILES
|
[C:1]([C:4]1[S:8][CH:7]=[N:6][CH:5]=1)(=[O:3])[CH3:2].[BrH:9].[Br:10]CC(C1C=C(C)C=CN=1)=O>>[BrH:10].[Br:9][CH2:2][C:1]([C:4]1[S:8][CH:7]=[N:6][CH:5]=1)=[O:3] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CN=CS1
|
Name
|
2-bromoacetyl-4-methylpyridine hydrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.BrCC(=O)C1=NC=CC(=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Br.BrCC(=O)C1=CN=CS1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |